(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid
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Overview
Description
(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to the alpha carbon of the amino acid. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde, which is prepared from gallic acid via etherification, esterification, hydrazidation, and oxidation.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and metabolic pathways.
Medicine: It has potential therapeutic applications in the development of drugs for neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A related compound with similar structural features but lacking the amino acid moiety.
3,4,5-Trimethoxybenzaldehyde: Another related compound used as a starting material in the synthesis of (S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid.
α-Aminophosphonates: Compounds containing the 3,4,5-trimethoxybenzyl group, synthesized via the Kabachnik-Fields reaction.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino acid and a trimethoxybenzyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
KLZXIQSSORMVEF-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H](CN)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CN)C(=O)O |
Origin of Product |
United States |
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